N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a sulfamoyl group attached to an ethyl chain, which is further connected to a methoxybenzamide moiety. This compound has garnered interest due to its potential biological activities and its role as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(dipropylsulfamoyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain biochemical compounds, which may have therapeutic effects in treating diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N,N-dipropylsulfamoyl)ethyl)-4-methoxybenzamide
- N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide is unique due to its specific structural features, such as the methoxy group on the benzamide ring and the dipropylsulfamoyl group. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-10-18(11-5-2)23(20,21)12-9-17-16(19)14-7-6-8-15(13-14)22-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMBJDOTIJJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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